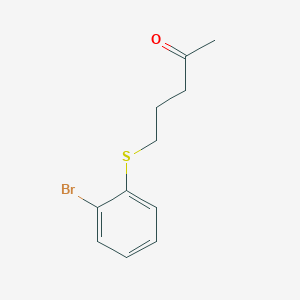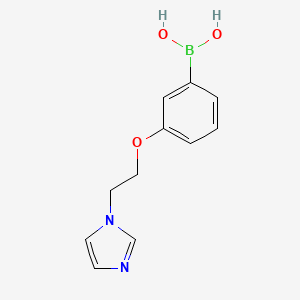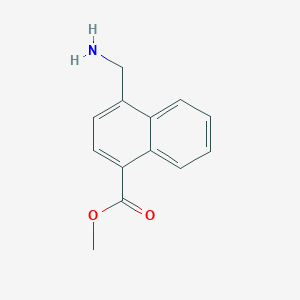![molecular formula C9H11N3O B13473998 2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol](/img/structure/B13473998.png)
2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol typically involves a two-step process starting from the appropriate methyl ketone. The first step involves the formation of the pyrazole ring, followed by the construction of the pyrimidine ring. Common solvents used in these reactions include acid and ethanol, while catalysts such as sodium ethoxide and amine-based bases are often employed .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic strategies used in laboratory settings can be scaled up for industrial applications, utilizing conventional heating conditions to obtain large quantities of the starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles like trimethylsilyl cyanide (TMSCN) under basic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and molecular targets . Additionally, this compound has applications in material science, particularly in the development of fluorescent probes and sensors .
Mécanisme D'action
The mechanism of action of 2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as discoidin domain receptor 1 (DDR1), which plays a role in cancer cell proliferation and survival . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol include other pyrazolo[1,5-a]pyrimidines, such as 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides and 1-{7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials .
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanol |
InChI |
InChI=1S/C9H11N3O/c1-7-4-9-10-5-8(2-3-13)6-12(9)11-7/h4-6,13H,2-3H2,1H3 |
Clé InChI |
BFONPWVRZYAHNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C=C(C=NC2=C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13473920.png)
![tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473926.png)
![[1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13473927.png)

![6-Thiaspiro[3.4]octan-8-one](/img/structure/B13473940.png)


![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13473968.png)
![Methyl 4-[(trifluoromethyl)sulfanyl]butanoate](/img/structure/B13473969.png)
![Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride](/img/structure/B13473973.png)



![[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride](/img/structure/B13474000.png)
